molecular formula C14H21N3O4S B10884996 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine

1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10884996
M. Wt: 327.40 g/mol
InChI Key: MUGVAGINEMPZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-nitrobenzyl group and a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 2-nitrobenzyl chloride with 4-(propylsulfonyl)piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to a hydroxylamine or an amine using reagents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed:

    Reduction: 1-(2-Aminobenzyl)-4-(propylsulfonyl)piperazine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine involves the photoreactive properties of the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photolytic reaction, leading to the formation of reactive intermediates that can interact with various molecular targets. This property is exploited in photoaffinity labeling, where the compound can be used to covalently attach to specific biomolecules upon light activation .

Comparison with Similar Compounds

Uniqueness: 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine is unique due to the combination of the piperazine ring and the propylsulfonyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H21N3O4S/c1-2-11-22(20,21)16-9-7-15(8-10-16)12-13-5-3-4-6-14(13)17(18)19/h3-6H,2,7-12H2,1H3

InChI Key

MUGVAGINEMPZRJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.